Cas no 37743-75-2 (1H-Benzimidazol-2-amine, 1-[[4-(1-methylethyl)phenyl]methyl]-)

1H-Benzimidazol-2-amine, 1-[[4-(1-methylethyl)phenyl]methyl]- structure
37743-75-2 structure
Product Name:1H-Benzimidazol-2-amine, 1-[[4-(1-methylethyl)phenyl]methyl]-
CAS No:37743-75-2
MF:C17H19N3
MW:265.352863550186
CID:1485716
PubChem ID:61871397
Update Time:2025-04-21

1H-Benzimidazol-2-amine, 1-[[4-(1-methylethyl)phenyl]methyl]- Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzimidazol-2-amine, 1-[[4-(1-methylethyl)phenyl]methyl]-
    • 1-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-amine
    • 37743-75-2
    • DTXSID10734288
    • 1-(4-Isopropylbenzyl)-1H-benzo[d]imidazol-2-amine
    • 1-{[4-(Propan-2-yl)phenyl]methyl}-1H-benzimidazol-2-amine
    • 1-(4-isopropylbenzyl)-1h-benzimidazol-2-amine
    • AKOS011144999
    • Inchi: 1S/C17H19N3/c1-12(2)14-9-7-13(8-10-14)11-20-16-6-4-3-5-15(16)19-17(20)18/h3-10,12H,11H2,1-2H3,(H2,18,19)
    • InChI Key: AJVIOEZHPVOIEP-UHFFFAOYSA-N
    • SMILES: N1(C(N)=NC2C=CC=CC1=2)CC1C=CC(=CC=1)C(C)C

Computed Properties

  • Exact Mass: 265.15807
  • Monoisotopic Mass: 265.157897619g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 309
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 43.8Ų

Experimental Properties

  • PSA: 43.84
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